
1-Methylpyrazole
Overview
Description
1-Methylpyrazole (C₄H₆N₂, CAS 930-36-9) is a heterocyclic aromatic compound characterized by a five-membered ring containing two nitrogen atoms and a methyl substituent at the N-1 position. Key applications include:
- Agrochemicals: A critical structural component in 12 out of 23 commercial succinate dehydrogenase inhibitors (SDHIs), such as isoflucypram and fluxapyroxad, where its pyrazole backbone enhances nematicidal and fungicidal activity .
- Pharmaceuticals: Used in c-Met kinase inhibitors and tubulin polymerization inhibitors (e.g., compound S-72), where it improves metabolic stability and oral bioavailability compared to pyridine analogs .
- Synthetic Chemistry: A substrate in palladium-catalyzed cross-coupling reactions and regioselective lithiation studies .
Preparation Methods
Alkylation of Pyrazole with Dimethyl Carbonate
The alkylation of pyrazole using dimethyl carbonate (DMC) as a methylating agent represents a widely employed method for synthesizing 1-methylpyrazole. This approach avoids hazardous methyl halides and leverages DMC’s eco-friendly profile.
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where pyrazole attacks the electrophilic methyl group of DMC. A critical factor is the continuous removal of methanol, a byproduct that shifts equilibrium toward product formation. For instance, Example 4 in ChemicalBook ( ) achieved a 70% yield by maintaining 140°C for 8 hours with methanol distillation. In contrast, Example 6 under identical conditions but without methanol removal resulted in a mere 14% yield, underscoring the necessity of byproduct elimination .
Acetylation with Acetic Anhydride and Sulfuric Acid
Acetylation reactions offer an alternative pathway, particularly for derivatives, but also provide insights into functional group compatibility during this compound synthesis. Sulfuric acid-catalyzed reactions with acetic anhydride have been reported by Ambeed ( ), yielding N-acetylated intermediates that can be hydrolyzed to the target compound.
Experimental Protocol
A representative procedure involves refluxing this compound with acetic anhydride (1.75 equiv) and concentrated H₂SO₄ (0.2 mL) under nitrogen for 5 hours. Neutralization with aqueous NaOH and extraction with dichloromethane afforded the product in 69–72% yield .
Key Observations:
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Temperature : 140–150°C (reflux conditions).
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Catalyst Load : 1–5 mol% H₂SO₄.
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Workup : Ice-water quenching followed by pH adjustment to 7–8 minimizes side reactions.
This method’s robustness is evidenced by its performance at scale (e.g., 750 g starting material), though corrosivity of reagents necessitates equipment considerations.
Comparative Analysis of Methods
The table below summarizes critical parameters for each synthesis route:
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where the methyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-Methylpyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It serves as an inhibitor in enzymatic studies, particularly in the inhibition of alcohol dehydrogenase.
Medicine: It is used as an antidote for methanol and ethylene glycol poisoning due to its ability to inhibit alcohol dehydrogenase.
Industry: It is employed in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
1-Methylpyrazole exerts its effects primarily by inhibiting the enzyme alcohol dehydrogenase. This enzyme catalyzes the oxidation of alcohols to aldehydes or ketones. By inhibiting this enzyme, this compound prevents the formation of toxic metabolites from methanol and ethylene glycol, thereby mitigating their toxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
- Lithiation under kinetic control occurs at the methyl group, while thermodynamic conditions favor C-5 functionalization—a regioselectivity profile distinct from unsubstituted pyrazoles .
Anticancer Activity
1-Methylpyrazole-based compounds demonstrate enhanced pharmacokinetic properties compared to pyridine analogs:
Key Findings :
- Replacement of pyridine with this compound in S-72 increased metabolic stability by 2-fold and oral bioavailability by ~44% .
- In hybrid acetogenins, this compound-linked analogs showed potent growth inhibition (IC₅₀ < 1 µM) against cancer cell lines, outperforming sulfonamide-linked variants .
Agrochemical Activity
This compound is a privileged scaffold in SDHIs:
SDHI Fungicide | This compound Presence | Nematicidal Activity (Meloidogyne incognita) | Reference |
---|---|---|---|
Isoflucypram | Yes | High | |
Fluxapyroxad | Yes | High | |
Boscalid | No | Moderate |
Key Findings :
- SDHIs containing this compound exhibit synergistic activity due to the pyrazole-phosphorus moiety, enhancing nematicidal efficacy .
Structural and Physical Properties
Key Findings :
- This compound’s planar structure facilitates π-π stacking in enzyme binding pockets (e.g., c-Met kinase), unlike bulkier analogs .
- In crystalline salts (e.g., this compound nitrate), hydrogen bonds between the pyrazole cation and nitrate anion enhance stability .
Thermal and Pyrolytic Behavior
Pyrolysis of this compound with chloroform at 550°C yields 2-chloropyrimidine and 2-cyanopyrrole, whereas 1-benzylpyrazole produces α-carboline as a major product . This contrasts with unsubstituted pyrazole, which decomposes into smaller fragments under similar conditions.
Biological Activity
1-Methylpyrazole (1-MP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is a derivative of pyrazole, characterized by the presence of a methyl group at the 1-position. Its chemical formula is , and it exhibits properties typical of pyrazole compounds, including the ability to participate in various chemical reactions due to its nitrogen-containing heterocyclic structure.
Pharmacological Activities
This compound has been investigated for several biological activities, including:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized from this compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, demonstrating significant anti-inflammatory potential compared to standard drugs like dexamethasone .
- Antimicrobial Activity : Studies have shown that this compound derivatives possess antimicrobial properties against various bacterial strains. For example, one study reported that specific derivatives demonstrated effective activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antitubercular Activity : In vitro studies have demonstrated that certain this compound derivatives exhibit promising antitubercular activity against Mycobacterium tuberculosis. Compounds were tested at low concentrations (6.25 µg/mL) and showed significant inhibition rates .
The mechanisms underlying the biological activities of this compound involve various pathways:
- Cytokine Inhibition : The anti-inflammatory effects are attributed to the inhibition of cytokine release, particularly TNF-α and IL-6, which play crucial roles in inflammatory responses .
- Enzyme Inhibition : Some studies suggest that this compound acts as a monoamine oxidase B (MAO-B) inhibitor, which could contribute to its analgesic properties. This activity may be beneficial in treating conditions associated with pain and inflammation .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Studies
Several case studies highlight the efficacy of this compound derivatives in clinical settings:
- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of a series of pyrazole derivatives synthesized from this compound. Results indicated that these compounds significantly reduced edema in animal models, supporting their potential as therapeutic agents for inflammatory diseases .
- Antimicrobial Efficacy Against MDR Strains : Another study focused on the antimicrobial activity of this compound derivatives against multi-drug resistant (MDR) strains of bacteria. The results demonstrated that certain derivatives were effective against carbapenem-resistant Klebsiella pneumoniae, indicating their potential use in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-methylpyrazole, and how do they influence experimental design?
this compound (C₄H₆N₂) is a heterocyclic organic compound with a boiling point of 127°C, density of 0.988 g/mL at 20°C, and a flash point of 35°C, classifying it as a flammable liquid (UN 1993) . Its solubility in water and pKa of ~2.25 suggest moderate basicity, necessitating storage in flammables areas away from oxidizers and acids . These properties dictate handling protocols (e.g., inert atmosphere for reactions, temperature-controlled storage) and solvent compatibility in synthetic workflows.
Q. What methods are commonly used to synthesize this compound, and how can low yields be addressed?
The primary synthesis routes involve alkylation of pyrazole with methylating agents like chloromethane or iodomethane. However, traditional methods yield ~17% due to competing side reactions . Optimization strategies include:
- Using phase-transfer catalysts to enhance alkylation efficiency.
- Employing polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Exploring alternative methyl sources (e.g., dimethyl sulfate) under controlled pH .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment and structural confirmation . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy can further validate molecular identity, while X-ray crystallography is used for solid-state structural analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its flammability (Flash Point: 26–35°C) and irritant properties (H315/H319), researchers should:
- Use explosion-proof equipment and avoid open flames.
- Wear PPE (gloves, goggles, flame-resistant lab coats).
- Store in ventilated, cool areas (<25°C) with inert gas purging for large quantities .
Advanced Research Questions
Q. How does the this compound moiety enhance the bioactivity of agrochemicals like SDH inhibitors (SDHIs)?
The this compound group in SDHIs (e.g., fluxapyroxad, sedaxane) improves binding affinity to succinate dehydrogenase enzymes by:
- Providing steric bulk to block substrate access.
- Stabilizing hydrophobic interactions in the enzyme’s ubiquinone pocket .
Modifications to the pyrazole ring (e.g., halogenation) further tune potency and selectivity against fungal pathogens .
Q. What factors influence the regioselectivity of electrophilic substitution reactions in this compound derivatives?
Regioselectivity is governed by electronic and steric effects. For example:
- Nitration at C-4 is favored due to electron-donating methyl group activation .
- Phenylation occurs predominantly at C-3 (94% selectivity) due to reduced steric hindrance compared to C-4/C-5 positions . Computational modeling (DFT) can predict reactive sites for targeted functionalization .
Q. What strategies are employed to derivatize this compound for applications in energetic materials or pharmaceuticals?
- Nitration: Direct nitration with HNO₃/H₂SO₄ yields 3,4,5-trinitro-1-methylpyrazole (MTNP), an insensitive explosive with high thermal stability (decomposition >200°C) .
- Hydroxylation: Cu-catalyzed coupling with aryl halides introduces pharmacophores (e.g., 5-hydroxy derivatives) for antitumor agents .
Q. How can computational methods aid in optimizing this compound derivatives for biological activity?
- Docking studies: Predict binding modes with target proteins (e.g., kinase inhibitors).
- QSAR models: Correlate substituent electronic parameters (Hammett constants) with nematicidal or antifungal activity .
- ADMET profiling: Assess solubility and metabolic stability early in drug design .
Q. What are the primary hazards associated with this compound derivatives, and how can they be mitigated?
Properties
IUPAC Name |
1-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFQONCQIQEYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239231 | |
Record name | 1H-Pyrazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 1H-Pyrazole, 1-methyl- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10190 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
17.1 [mmHg] | |
Record name | 1H-Pyrazole, 1-methyl- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10190 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
930-36-9 | |
Record name | 1-Methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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